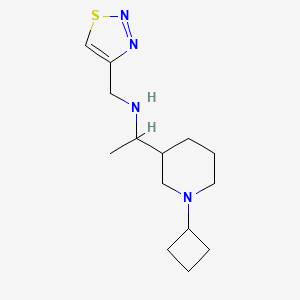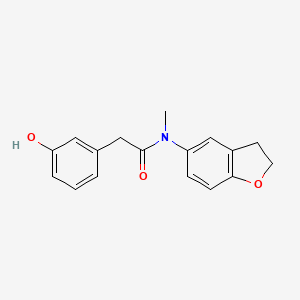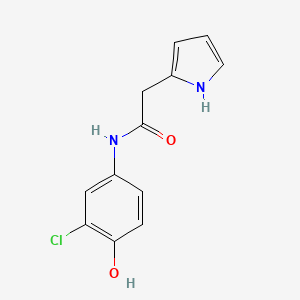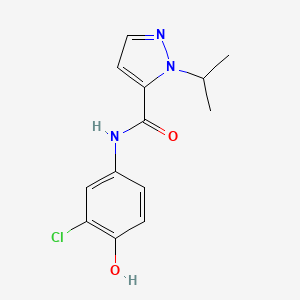
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTME and is known for its ability to interact with various receptors in the brain, making it a promising candidate for pharmacological research.
Mecanismo De Acción
CTME works by modulating the activity of various neurotransmitters in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. Additionally, CTME has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CTME has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to an increase in motivation and pleasure. Additionally, CTME has been found to decrease the release of serotonin, which can lead to a decrease in anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTME is its ability to interact with multiple receptors in the brain, making it a versatile tool for research. Additionally, CTME has been found to have a relatively low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of CTME is that it has a relatively short half-life, meaning that its effects may be short-lived.
Direcciones Futuras
There are a number of potential future directions for research on CTME. One area of interest is the development of CTME-based drugs for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CTME and its interactions with various receptors in the brain. Finally, there is potential for CTME to be used as a tool in neuroscience research, helping to further our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of CTME involves the reaction of 1-cyclobutylpiperidine-3-carboxylic acid with thiadiazol-4-ylmethylamine, followed by the reduction of the resulting amide using sodium borohydride. The final product is obtained through the alkylation of the amine with 2-chloroethylamine hydrochloride.
Aplicaciones Científicas De Investigación
CTME has been found to interact with various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. This makes it a promising candidate for research into the treatment of various neurological disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-11(15-8-13-10-19-17-16-13)12-4-3-7-18(9-12)14-5-2-6-14/h10-12,14-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIJKZKMKEKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)
![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)